molecular formula C14H11ClN2O4 B1493333 Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate CAS No. 2098004-26-1

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate

Cat. No.: B1493333
CAS No.: 2098004-26-1
M. Wt: 306.7 g/mol
InChI Key: COKIGZVIRITHRL-UHFFFAOYSA-N
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Description

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate is a pyridazine derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) substituent at position 6, a chlorine atom at position 3, and an ethyl carboxylate ester at position 2. The chlorine atom likely influences electronic properties and reactivity, while the carboxylate ester may improve solubility or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 6-(1,3-benzodioxol-5-yl)-3-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-2-19-14(18)9-6-10(16-17-13(9)15)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIGZVIRITHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular signaling pathways. For instance, the compound’s interaction with COX enzymes can influence the production of prostaglandins, which are critical mediators of inflammation and pain.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells. It influences cell function by modulating cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, the compound can affect gene expression, leading to changes in the expression of genes related to cell proliferation and survival. Its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can further influence cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, the compound can modulate the activity of kinases, which are crucial regulators of cell signaling pathways. These interactions can lead to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of the compound in specific tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. In the mitochondria, it can affect cellular metabolism and energy production, further influencing cell function and viability.

Biological Activity

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate (CAS Number: 2098004-26-1) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C14_{14}H11_{11}ClN2_{2}O4_{4}
Molecular Weight 306.70 g/mol
CAS Number 2098004-26-1

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the pyridazine ring and subsequent substitution reactions to introduce the benzo[d][1,3]dioxole moiety and the ethyl ester group.

Cytotoxicity Studies

In a broader context, compounds with similar structural features have been evaluated for cytotoxicity against various cancer cell lines. For example, studies on benzodiazepine derivatives indicated that large aromatic groups enhance cytotoxicity in T-cells . The presence of electron-rich heterocycles in these compounds often correlates with increased potency.

The proposed mechanisms through which this compound may exert its biological effects include:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Study on Related Compounds

A study focusing on 1,3-dioxolane derivatives reported that certain compounds exhibited excellent antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans . Although not directly tested, this compound's analogs demonstrated promising results that could indicate similar activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The target compound shares structural motifs with several derivatives in the evidence:

Compound Core Structure Key Substituents Functional Implications
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate (Target) Pyridazine 6-(Benzo[d][1,3]dioxol), 3-Cl, 4-COOEt Chlorine enhances electrophilicity; benzo[d][1,3]dioxol improves lipophilicity; ester aids derivatization.
4d, 4e, 4f () Benzimidazole Benzo[d][1,3]dioxol, bromo/nitro/fluoro substituents Bulky substituents (e.g., bromo, nitro) may hinder solubility but enhance receptor affinity .
5b-j () Benzimidazole (6-Bromobenzo[d][1,3]dioxol)methylthio, fluoro, substituted groups Thioether linkages and halogenation modulate metabolic stability and binding kinetics .
WO 2009/073757 () Benzoic acid derivative 2,2-Difluorobenzo[d][1,3]dioxol, cyclopropanecarboxamide Fluorination increases metabolic stability; cyclopropane enhances conformational rigidity .
Compound in Pyridazine 6-Methoxy, 5-hydroxymethyl, 3-COOMe Methoxy and hydroxymethyl groups may reduce reactivity compared to chloro/benzo[d][1,3]dioxol substituents .

Physicochemical and Spectral Properties

  • Melting Points : Benzimidazoles in exhibit high melting points (>200°C) due to hydrogen bonding, whereas pyridazine esters (e.g., ) likely have lower melting points (<150°C) due to reduced polarity .
  • Spectroscopy: ¹H-NMR: Benzo[d][1,3]dioxol protons resonate at δ 5.9–6.1 ppm (singlet for methylenedioxy group) in all analogs . MS: Molecular ion peaks for halogenated derivatives (e.g., 4e with Br) show isotopic patterns distinct from non-halogenated compounds .

Key Research Findings and Gaps

  • Substituent Impact: Chlorine and benzo[d][1,3]dioxol in the target compound may synergistically improve bioactivity compared to non-halogenated analogs, but toxicity data are lacking.
  • Data Limitations : Direct biological or thermodynamic data for the target compound are absent in the evidence; comparisons rely on structural inferences from analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 6-(benzo[d]dioxol-5-yl)-3-chloropyridazine-4-carboxylate generally involves:

  • Construction of the pyridazine ring with appropriate substitution.
  • Introduction of the benzo[d]dioxol-5-yl substituent at the 6-position.
  • Selective chlorination at the 3-position of the pyridazine ring.
  • Esterification to form the ethyl carboxylate group at the 4-position.

The key challenges include achieving regioselective chlorination and maintaining functional group integrity during multi-step synthesis.

Preparation of the Pyridazine Core and Substituted Derivatives

The pyridazine ring can be synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. Substituents such as benzo[d]dioxol-5-yl groups are introduced through cross-coupling reactions or nucleophilic aromatic substitution, depending on the precursor availability.

Chlorination at the 3-Position

Selective chlorination of the pyridazine ring at the 3-position is a critical step. According to patent CN107892681B, chlorination can be effectively achieved using N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out in a solvent like dichloroethane or dichloromethane under controlled temperature conditions ranging from 30 to 150 °C for 0.5 to 10 hours. This method provides high yield and selectivity for chlorination without over-chlorination or degradation of sensitive groups.

Esterification to Form Ethyl Carboxylate

The carboxylate ester group at the 4-position is commonly introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis. Alternatively, ethyl chloroformate can be used in the presence of a base such as N,N-dimethylaniline to form the ethyl ester directly during ring construction or functional group modification.

Representative Preparation Method (Adapted from Patent CN107892681B)

Step Reagents & Conditions Description Yield/Remarks
1 Acetoin, N,N-dimethylaniline (catalyst), dichloroethane (solvent), methyl chloroformate (dropwise addition), 0 °C, 5 h Formation of 4,5-dimethyl-1,3-dioxol-2-one intermediate 180 g DMDO obtained by exsolution
2 4,5-dimethyl-1,3-dioxol-2-one, N-chlorosuccinimide, benzoyl peroxide (free radical initiator), dichloroethane, 100 °C, 5 h Radical chlorination to obtain 4-chloromethyl-5-methyl-1,3-dioxol-2-one crude product 83.89% yield crude product
3 Vacuum distillation, 90-130 °C, -0.1 MPa Purification of chlorinated product Refined product obtained

This method illustrates the use of free radical chlorination and controlled esterification steps that can be adapted for the preparation of chloropyridazine derivatives with benzo[d]dioxol substituents.

Alternative Synthetic Approaches and Considerations

  • Cross-Coupling Reactions: Suzuki or Stille coupling reactions are often employed to attach aromatic substituents such as benzo[d]dioxol-5-yl groups to heterocyclic cores. This requires halogenated pyridazine intermediates and boronic acid or stannane derivatives of the benzo[d]dioxole moiety.

  • Multicomponent Condensation: Some heterocyclic systems related to pyridazines can be synthesized via multicomponent reactions involving aldehydes, hydrazines, and active methylene compounds under acidic or basic catalysis, allowing for efficient ring formation and substitution in fewer steps.

  • Temperature Control: The chlorination and ring formation steps require precise temperature control to avoid decomposition or side reactions, typically maintained between 0 °C and 140 °C depending on the step.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Purpose Notes
Solvent Dichloroethane, Dichloromethane Medium for reaction and chlorination Good solubility, inert
Chlorinating Agent N-Chlorosuccinimide (NCS) Selective chlorination Radical initiator required
Radical Initiator Benzoyl peroxide, Azobisisobutyronitrile Initiate free radical chlorination Catalytic amounts (0.05-0.15 weight ratio)
Temperature (Chlorination) 30-150 °C (optimal 50-140 °C) Reaction kinetics and selectivity Above 140 °C may cause decomposition
Reaction Time (Chlorination) 0.5-10 h (optimal 2-8 h) Complete chlorination Monitored by TLC or HPLC
Esterification Agent Ethyl chloroformate or ethanol with acid/base catalyst Formation of ethyl ester Can be integrated into ring synthesis

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate

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